

Tetrahydroamentoflavone: Application Notes and Protocols for Inflammatory Disorder Research

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Compound of Interest

Compound Name: *Tetrahydroamentoflavone*

Cat. No.: *B12406782*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Tetrahydroamentoflavone** (THA), a naturally occurring biflavonoid, as a potential therapeutic agent for inflammatory disorders. This document outlines the current understanding of THA's bioactivity, hypothesized mechanisms of action, and detailed protocols for in vitro evaluation. While research on THA is emerging, its structural similarity to the well-studied amentoflavone suggests significant anti-inflammatory potential.^[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for experimental design and interpretation.

Property	Value	Source/Comment
Chemical Formula	C ₃₀ H ₂₂ O ₁₀	Calculated based on the hydrogenation of amentoflavone.[2]
Molecular Weight	542.49 g/mol	Calculated based on the chemical formula.[2]
IUPAC Name	8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one	[2]
CAS Number	48236-96-0	[2]
Melting Point	>250 °C (decomposes)	Estimated based on the high melting point of amentoflavone.[2]
Solubility	Soluble in DMSO and ethanol; sparingly soluble in water.	General solubility profile for flavonoids.[2]

In Vitro Bioactivity of Tetrahydroamentoflavone

Quantitative data from various in vitro assays highlight the antioxidant and enzyme inhibitory potential of THA.

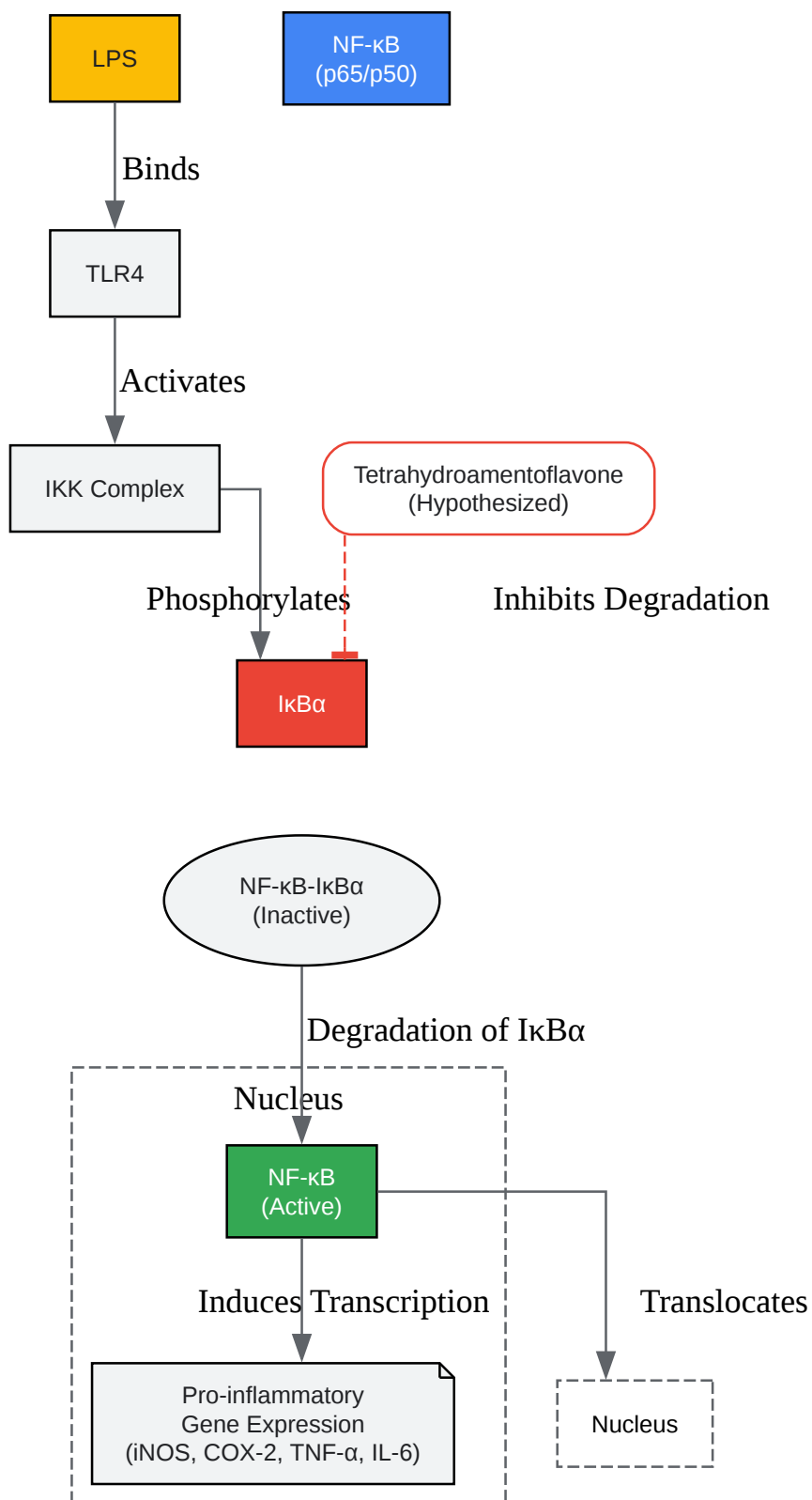
Assay Type	Activity Measured	IC ₅₀ of THA (µg/mL)
Superoxide ($\bullet\text{O}_2^-$) radical-scavenging	Radical Scavenging	4.8 ± 0.3
DPPH \bullet scavenging	Radical Scavenging	165.7 ± 22.8
ABTS \bullet^+ scavenging	Radical Scavenging	4.4 ± 0.2
Fe ²⁺ -chelating	Metal Chelation	743.2 ± 49.5
Cu ²⁺ -chelating	Metal Chelation	35.5 ± 1.9
Cu ²⁺ -reducing power	Reducing Power	77.1 ± 2.2
Xanthine Oxidase Inhibition	Enzyme Inhibition	92 nM (IC ₅₀)

Hypothesized Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[3] Based on studies of its parent compound, amentoflavone, **Tetrahydroamentoflavone** is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[6][7] It is hypothesized that THA may inhibit this pathway by preventing the degradation of IκBα.[5]

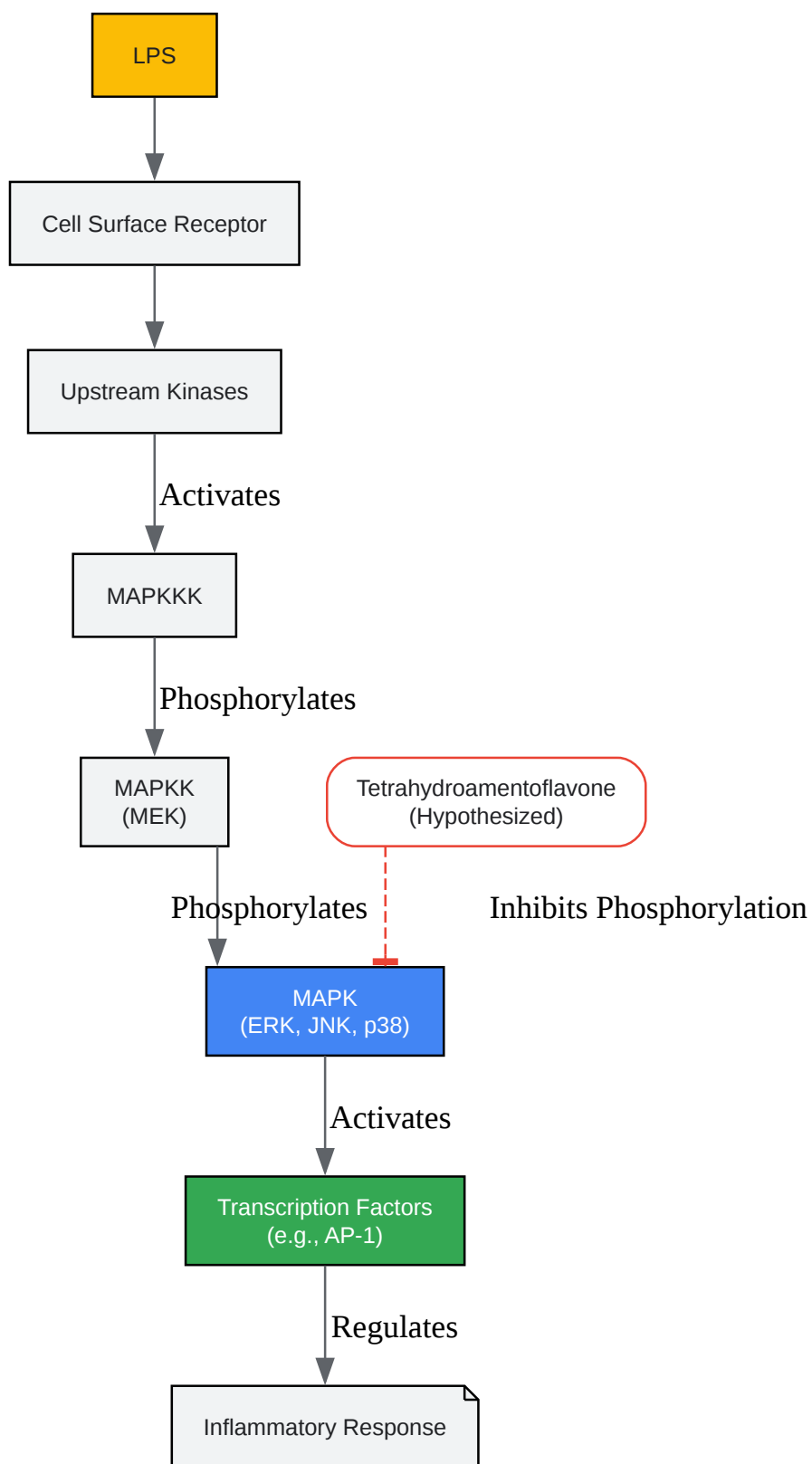


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Hypothesized inhibition of the NF-κB pathway by THA.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[8] Amentoflavone has been shown to suppress the phosphorylation of ERK, thereby inhibiting downstream inflammatory events.[7] It is plausible that THA shares this mechanism.



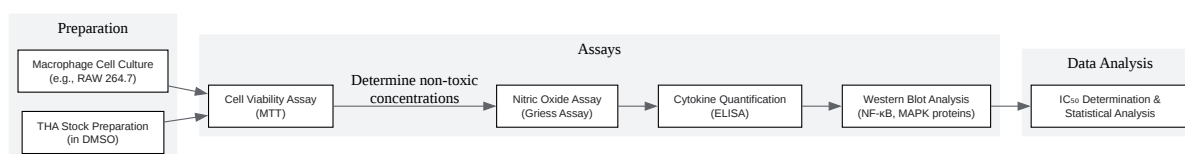
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Hypothesized modulation of MAPK signaling by THA.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of **Tetrahydroamentoflavone**'s anti-inflammatory properties.

General Experimental Workflow



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General workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of THA on macrophage cells.

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
[2]

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- **Tetrahydroamentoflavone (THA)**
- Dimethyl sulfoxide (DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/mL and allow to adhere for 24 hours.[\[2\]](#)
- Prepare serial dilutions of THA in culture medium. The final DMSO concentration should be below 0.1%.
- Replace the medium with the THA-containing medium and incubate for 24 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[2\]](#)
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[2\]](#)
- Measure the absorbance at 570 nm using a microplate reader.[\[2\]](#)

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of THA on LPS-induced NO production in macrophages.

Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant, forming a colored azo compound.[\[2\]](#)

Materials:

- Cells and reagents from Protocol 1
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

- Sodium nitrite standard

Procedure:

- Seed RAW 264.7 cells in a 96-well plate (5×10^4 cells/well) and allow them to adhere for 24 hours.[\[6\]](#)
- Pre-treat the cells with various non-toxic concentrations of THA for 1-2 hours.[\[6\]](#)
- Stimulate the cells with LPS ($1 \mu\text{g/mL}$) for 24 hours. Include a vehicle control and a negative control (no LPS).[\[6\]](#)
- Collect 50 μL of the cell culture supernatant.
- Mix 50 μL of the supernatant with 50 μL of Griess Reagent and incubate at room temperature for 10 minutes.[\[2\]](#)
- Measure the absorbance at 540 nm.
- Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the effect of THA on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β).

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine in the cell culture supernatant.[\[2\]](#)

Materials:

- Supernatants from the same experimental setup as Protocol 2
- Commercially available ELISA kits for TNF- α , IL-6, and IL-1 β

Procedure:

- Follow the manufacturer's instructions provided with the specific ELISA kits.
- Typically, this involves coating a plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and a substrate for colorimetric detection.
- Measure the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations based on the standard curve provided in the kit.[\[2\]](#)

Protocol 4: Western Blot Analysis for NF- κ B and MAPK Signaling

Objective: To investigate the effect of THA on the activation of key proteins in the NF- κ B and MAPK signaling pathways.

Principle: Western blotting allows for the detection of specific proteins (total and phosphorylated forms) in cell lysates separated by size.

Materials:

- RAW 264.7 cells cultured in 6-well plates
- THA and LPS
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and blotting apparatus
- PVDF membranes
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed and treat RAW 264.7 cells with THA and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation studies).[2]
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]
- Determine the protein concentration of the lysates using a BCA assay.[2]
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[2]
- Block the membrane and incubate with specific primary antibodies overnight at 4°C.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze band intensities relative to a loading control (e.g., β-actin).

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